molecular formula C20H17ClN4O3S2 B12153292 N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153292
M. Wt: 461.0 g/mol
InChI Key: UZLZPAFWFASTNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced through nucleophilic substitution or coupling reactions.

    Attachment of the acetamide group: This step may involve the reaction of an amine with an acyl chloride or anhydride.

    Final assembly: The final compound is obtained by linking the triazole core with the substituted phenyl and acetamide groups under suitable reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17ClN4O3S2

Molecular Weight

461.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN4O3S2/c1-27-16-7-6-13(10-15(16)21)22-18(26)12-30-20-24-23-19(17-5-3-9-29-17)25(20)11-14-4-2-8-28-14/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

UZLZPAFWFASTNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Cl

Origin of Product

United States

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